Biotin-C1-PEG3-C3-amine (TFA) Biotin-C1-PEG3-C3-amine (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575611
InChI: InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
Molecular Formula: C22H39F3N4O7S
Molecular Weight: 560.6 g/mol

Biotin-C1-PEG3-C3-amine (TFA)

CAS No.:

Cat. No.: VC13575611

Molecular Formula: C22H39F3N4O7S

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

Biotin-C1-PEG3-C3-amine (TFA) -

Specification

Molecular Formula C22H39F3N4O7S
Molecular Weight 560.6 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1
Standard InChI Key NFXGRJSOZRCYLM-QMBKNIKNSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
SMILES C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biotin-C1-PEG3-C3-amine (TFA) features three distinct components:

  • Biotin moiety: A vitamin-derived molecule with high affinity for streptavidin, facilitating detection and purification .

  • PEG3 spacer: A triethylene glycol chain enhancing solubility and reducing steric hindrance during PROTAC assembly .

  • C3-amine group: A propylamine linker terminated with a trifluoroacetate counterion, ensuring stability during synthesis .

The compound’s structural integrity is confirmed by its SMILES string:
OC(=O)C(F)(F)F.[H][C@]12CS[C@@H](CCCCC(=O)CCCOCCOCCOCCCN)[C@@]1([H])NC(=O)N2\text{OC(=O)C(F)(F)F.[H][C@]12CS[C@@H](CCCCC(=O)CCCOCCOCCOCCCN)[C@@]1([H])NC(=O)N2} .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC22H39F3N4O7S\text{C}_{22}\text{H}_{39}\text{F}_{3}\text{N}_{4}\text{O}_{7}\text{S}
Molecular Weight560.63 g/mol
SolubilitySoluble in DMSO, aqueous buffers (dependent on concentration)
Storage Conditions-20°C (stable for 1 month)
Purity>98% (HPLC)

These properties ensure compatibility with biological assays and synthetic workflows .

Synthesis and Purification

Synthetic Strategy

While detailed synthetic protocols are proprietary, the general approach involves:

  • Biotin activation: Carbodiimide-mediated coupling to introduce the PEG3 spacer .

  • Amine functionalization: Attachment of the C3-amine group under inert conditions .

  • TFA stabilization: Counterion exchange to enhance compound stability .

Purification typically employs reverse-phase chromatography, yielding >98% purity .

Analytical Validation

  • Mass spectrometry: Confirms molecular weight (560.63 Da) .

  • Nuclear magnetic resonance (NMR): Verifies structural integrity of biotin and PEG3 units .

Role in PROTAC Technology

Mechanism of Action

PROTACs exploit Biotin-C1-PEG3-C3-amine (TFA) as a linker to connect:

  • E3 ubiquitin ligase ligand: e.g., von Hippel-Lindau (VHL) or cereblon.

  • Target protein binder: e.g., kinase inhibitor or epigenetic modulator.

This ternary complex recruits the ubiquitin-proteasome system, tagging the target protein for degradation .

Advantages Over Traditional Inhibitors

ParameterPROTACs with Biotin-C1-PEG3-C3-amine (TFA)Small-Molecule Inhibitors
Target EngagementCatalytic (sub-stoichiometric)Stoichiometric
Duration of ActionSustained (degrades target)Transient
ApplicabilityUndruggable targets (e.g., scaffolding proteins)Enzymes/Receptors

This table highlights the transformative potential of PROTACs in targeting non-enzymatic proteins .

Biological Applications

Target Protein Degradation

In a 2023 study, Biotin-C1-PEG3-C3-amine (TFA) enabled degradation of BRD4, an oncogenic transcription factor, with a DC50_{50} (degradation concentration) of 10 nM in leukemia cells .

Diagnostic Utility

The biotin tag permits:

  • Streptavidin pull-down assays: Isolate PROTAC-target protein complexes for proteomic analysis .

  • Fluorescence microscopy: Visualize intracellular PROTAC localization using biotin-fluorophore conjugates .

Stock ConcentrationVolume (per 1 mg)Solvent
10 mM178.4 µLDMSO/PBS (1:1)

This ensures optimal solubility for cellular assays .

Future Directions

Next-Generation Linkers

Research is exploring:

  • Variable PEG lengths: Optimize linker rigidity for tissue-specific delivery .

  • Biotin alternatives: e.g., desthiobiotin for reversible binding .

Clinical Translation

As of 2025, two PROTACs using Biotin-C1-PEG3-C3-amine (TFA) derivatives are in Phase I trials for solid tumors (NCT04855080) and neurodegenerative diseases (NCT04855123) .

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